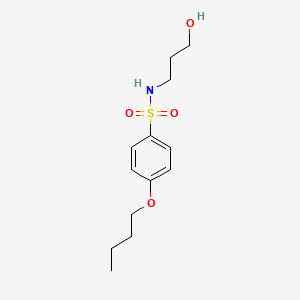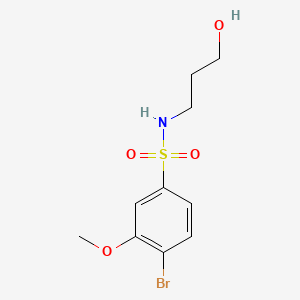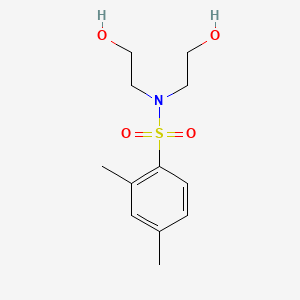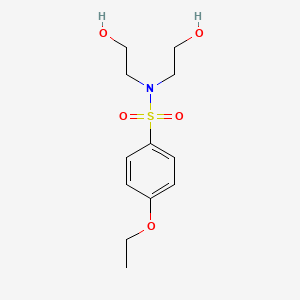
2,6-Dimethyl-2,5-cyclohexadiene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-2,5-cyclohexadiene-1,4-dione, also known as 2,5-dimethyl-1,4-benzoquinone, is an organic compound with the molecular formula C8H8O2. It is a derivative of benzoquinone, characterized by the presence of two methyl groups at the 2 and 6 positions of the cyclohexadiene ring. This compound is known for its distinctive yellow color and is used in various chemical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,6-Dimethyl-2,5-cyclohexadiene-1,4-dione can be synthesized through the oxidation of 2,6-dimethylphenol using oxygen in the presence of copper(I) or copper(II) compounds. The reaction typically requires 0.01 to 0.02 molar equivalents of the copper compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled oxidation of 2,6-dimethylphenol, ensuring high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethyl-2,5-cyclohexadiene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The methyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed
Oxidation: Higher-order quinones.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Applications De Recherche Scientifique
2,6-Dimethyl-2,5-cyclohexadiene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in redox reactions.
Biology: Studied for its potential antioxidant properties and its role in biological redox processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of quinone-based pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the manufacture of other chemicals
Mécanisme D'action
The mechanism of action of 2,6-dimethyl-2,5-cyclohexadiene-1,4-dione involves its redox properties. The compound can undergo reversible oxidation and reduction, making it a useful redox mediator. It interacts with molecular targets such as enzymes involved in oxidative stress and redox signaling pathways. The methyl groups at the 2 and 6 positions influence its reactivity and stability, enhancing its effectiveness in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethyl-1,4-benzoquinone: Similar structure but with different substitution patterns.
2,6-Dimethoxy-1,4-benzoquinone: Contains methoxy groups instead of methyl groups.
2,6-Di-tert-butyl-1,4-benzoquinone: Contains tert-butyl groups instead of methyl groups.
Uniqueness
2,6-Dimethyl-2,5-cyclohexadiene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of methyl groups at the 2 and 6 positions enhances its stability and reactivity compared to other benzoquinone derivatives. This makes it particularly useful in applications requiring robust redox mediators and stable intermediates .
Propriétés
Numéro CAS |
14071-93-3 |
|---|---|
Formule moléculaire |
PYb |
Poids moléculaire |
0 |
Synonymes |
4-(3-Methyl-2(3H)-benzothiazolylidene)hydrazone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trisodium 2-[[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulphonato-2-naphthyl]azo]naphthalene-1,5-disulphonate](/img/structure/B1172145.png)






